ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate
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Overview
Description
Ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzofuro[3,2-d]pyrimidine core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the p-tolyl group: This step involves the use of a Friedel-Crafts acylation reaction.
Attachment of the piperazine moiety: This is done through a nucleophilic substitution reaction.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can be used to replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Ethyl 4-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 2,4-dioxo-4-(p-tolyl)butanoate: This compound shares a similar core structure but lacks the piperazine moiety.
Ethyl 4-(4-methylphenyl)-2,4-dioxobutanoate: Another similar compound with a different substitution pattern.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H26N4O6 |
---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
ethyl 4-[2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H26N4O6/c1-3-35-26(34)28-14-12-27(13-15-28)21(31)16-29-22-19-6-4-5-7-20(19)36-23(22)24(32)30(25(29)33)18-10-8-17(2)9-11-18/h4-11H,3,12-16H2,1-2H3 |
InChI Key |
GXNLDRNBDJPTLH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=C(C=C4)C)OC5=CC=CC=C53 |
Origin of Product |
United States |
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